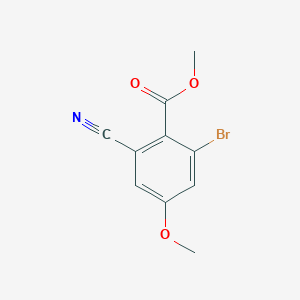

Methyl 2-bromo-6-cyano-4-methoxybenzoate

Description

Methyl 2-bromo-6-cyano-4-methoxybenzoate (CAS: 1806059-93-7) is a substituted benzoate ester with a molecular formula of C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol . The compound features a bromine atom at the 2-position, a cyano group at the 6-position, and a methoxy group at the 4-position of the benzene ring, with a methyl ester functionalizing the carboxylate group. These substituents confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Key structural attributes include:

- Bromine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Cyano group: A strong electron-withdrawing group that polarizes the aromatic ring and influences regioselectivity in electrophilic substitutions.

- Methoxy group: An electron-donating group that moderates ring reactivity and solubility.

Properties

IUPAC Name |

methyl 2-bromo-6-cyano-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-7-3-6(5-12)9(8(11)4-7)10(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVCZQOGRYCFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyano group in the target compound distinguishes it from analogs with formyl (C=O), methyl, or amino groups. Halogen Diversity: The presence of chlorine in 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate introduces additional steric and electronic complexity compared to purely brominated analogs .

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (270.08 g/mol), suggesting higher volatility or better solubility in polar solvents compared to bulkier analogs like Benzyl 2-bromo-4-methoxy-6-methylbenzoate (335.19 g/mol) .

Physicochemical Properties

| Property | This compound | 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate | Benzyl 2-bromo-4-methoxy-6-methylbenzoate | Methyl 2-amino-4-bromobenzoate |

|---|---|---|---|---|

| Density (g/cm³) | N/A | 1.561 | N/A | N/A |

| Boiling Point (°C) | N/A | 530.2 | N/A | N/A |

| Melting Point (°C) | N/A | N/A | N/A | N/A |

| Predicted LogP | N/A | N/A | 4.12 | N/A |

Key Observations:

- Limited data availability underscores the need for further experimental characterization.

- The density of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (1.561 g/cm³) suggests a compact molecular packing due to halogen and carbonyl interactions .

- LogP Values : Benzyl 2-bromo-4-methoxy-6-methylbenzoate’s higher LogP (4.12) indicates greater lipophilicity, likely due to the benzyl ester and methyl group .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-bromo-6-cyano-4-methoxybenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include bromination, cyanation, and methoxylation. For example, coupling reactions similar to those used for 2'-β-C-methyl toyocamycin (a structurally analogous compound) involve halogenation of a precursor followed by cyanide substitution under palladium catalysis . Optimization strategies include:

- Temperature Control : Maintaining low temperatures (−20°C to 0°C) during bromination to minimize side reactions.

- Catalyst Selection : Using Pd(PPh₃)₄ for cyanation to enhance regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano’s deshielding effect on adjacent protons) .

- IR Spectroscopy : Confirms functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).

- X-ray Crystallography : Resolves steric effects from bromine and cyano groups; software like WinGX or ORTEP-3 refines crystallographic data .

Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates electronic properties:

- Reactivity Sites : Localized electron density at bromine (σ-hole for nucleophilic substitution) and cyano (electron-withdrawing effect).

- Correlation Energy : Colle-Salvetti functionals (e.g., B3LYP) model correlation energies to predict stability and reaction pathways .

- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects in DFT vs. solid-state crystallography) .

Advanced: What crystallographic software tools are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

- ORTEP-3 : Visualizes thermal ellipsoids and refines torsional angles, critical for analyzing steric hindrance from bromine and methoxy groups .

- WinGX Suite : Processes single-crystal data to generate .cif files, with SHELXL for least-squares refinement .

- Case Study : For triazine derivatives, ORTEP-3 resolved π-π stacking interactions disrupted by bulky substituents .

Advanced: How can researchers address contradictions between theoretical and experimental data for this compound?

Methodological Answer:

- Error Source Analysis :

- Experimental Cross-Validation : Use X-ray crystallography (absolute configuration) and mass spectrometry (fragmentation patterns) to verify computational predictions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromine/cyanide vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does substituent positioning (bromo, cyano, methoxy) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Bromine : Enhances lipophilicity and halogen bonding with protein targets (e.g., kinase inhibitors).

- Cyano : Stabilizes charge-transfer interactions in enzyme active sites.

- Methoxy : Modulates solubility and metabolic stability.

- Case Study : Analogous 2-bromo-4-methylphenylacetate derivatives showed antiviral activity via steric complementarity in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.